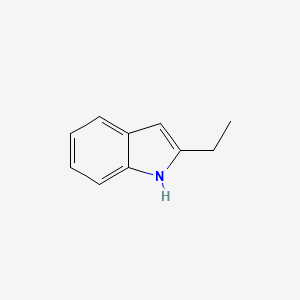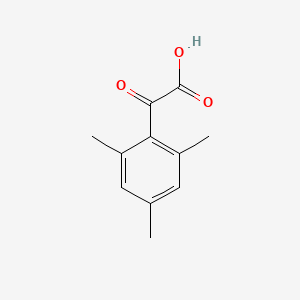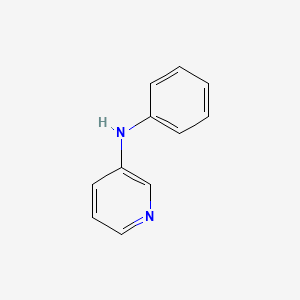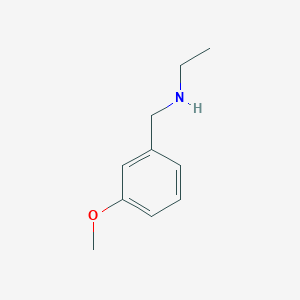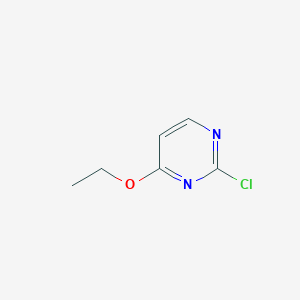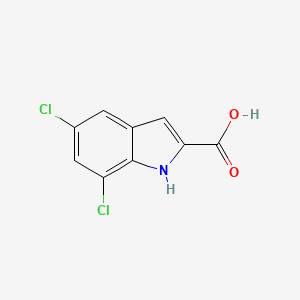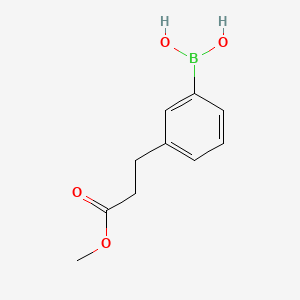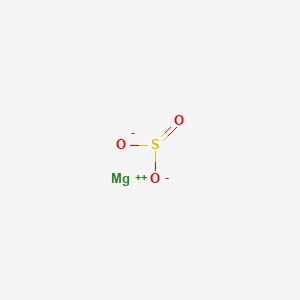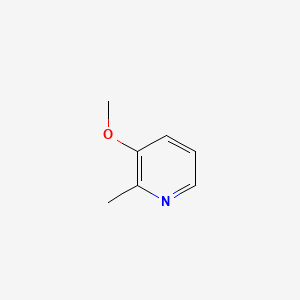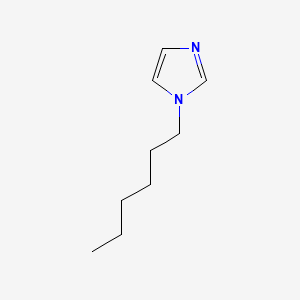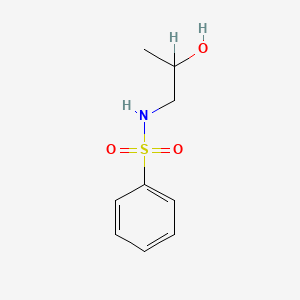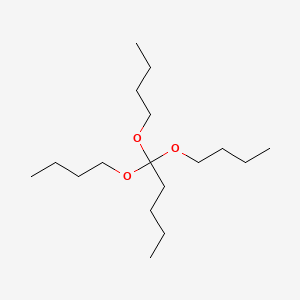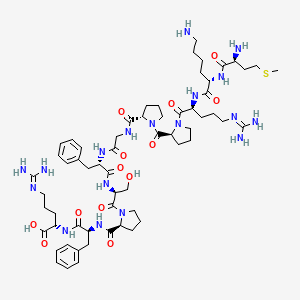
Met-lys-bradykinin
Descripción general
Descripción
“Met-Lys-Bradykinin” is a variant of the peptide “Bradykinin”. Bradykinin is a peptide that promotes inflammation . It causes arterioles to dilate (enlarge) via the release of prostacyclin, nitric oxide, and endothelium-derived hyperpolarizing factor and makes veins constrict, via prostaglandin F2 . Met-Lys-Bradykinin is a neuropeptide found in Aplysia californica with high sequence homology to bradykinin and kallidin .
Synthesis Analysis
Multiple pathways have been proposed to generate bradykinin (BK)-related peptides from blood . Tissue kallikrein (KLK-1) generates kallidin (Lys-BK) mainly from circulating low-molecular-weight kininogen (LK), whereas plasma kallikrein, a component of the contact activation system, generates bradykinin (BK) exclusively from high-molecular-weight-kininogen (HK) .
Molecular Structure Analysis
The molecular formula of Met-Lys-Bradykinin is C61H94N18O13S . Its molecular weight is 1319.58 g/mol .
Chemical Reactions Analysis
Bradykinin is known to be degraded by angiotensin converting enzyme (ACE), but Met-Lys-Bradykinin is paradoxically activated by ACE . This suggests that Met-Lys-Bradykinin undergoes a unique chemical reaction with ACE that results in its activation rather than degradation.
Physical And Chemical Properties Analysis
Met-Lys-Bradykinin is a white powder that is soluble in water . It has a water content of 2.9% and an acetate content of 11.5% . Its peptide content by amino acid analysis is 85% .
Aplicaciones Científicas De Investigación
Comparative Pharmacological Actions
Met-Lys-Bradykinin, along with related kinins, has been studied for its pharmacological actions on various smooth muscle preparations and its impact on vascular permeability. Research from 1971 by Reis, Okino, and Rocha e Silva indicated that Met-Lys-Bradykinin, along with other polypeptides like Gly-Arg-Met-Lys-Bk and Lys-Bk, displayed similar but quantitatively different pharmacological actions depending on their molecular weights. This study highlighted the diverse effects of these peptides on different smooth muscle tissues and vascular permeability, suggesting potential applications in understanding vascular diseases and treatments (Reis, Okino, & Rocha e Silva, 1971).
Metabolic Activation by Angiotensin Converting Enzyme
In 2011, Gera et al. explored how Met-Lys-Bradykinin is metabolically activated by angiotensin converting enzyme (ACE) in vascular tissues. Their findings revealed that while Met-Lys-Bradykinin has low affinity for recombinant B₁ and B₂ receptors, it effectively displaces a fraction of [³H]enalaprilat binding to recombinant ACE. This suggested a role for ACE in activating Met-Lys-Bradykinin in vascular contexts, potentially influencing vascular function and the development of cardiovascular diseases (Gera et al., 2011).
Stimulation of Bone Resorption
Met-Lys-Bradykinin's role in bone resorption was investigated by Ljunggren and Lerner in 1988. Their study found that Met-Lys-Bradykinin stimulated 45Ca release from prelabeled mouse calvarial bones and increased prostaglandin E2 production in osteoblast-enriched mouse calvarial bone cells. This indicates a potential role of Met-Lys-Bradykinin in bone metabolism and diseases related to bone resorption, such as osteoporosis or arthritis (Ljunggren & Lerner, 1988).
Contractile Actions on Human Umbilical Arteries and Veins
The contractile effects of Met-Lys-Bradykinin on human umbilical arteries and veins were studied by Altura in 1972. This research demonstrated that Met-Lys-Bradykinin, along with other kinin polypeptides, could induce potent contractile responses in these tissues, indicating its potential influence on blood flow and vascular functions, especially in perinatal medicine (Altura, 1972).
Analytical Separation and Measurement Techniques
Technological advances have enabled the separation and measurement of Met-Lys-Bradykinin, aiding in its analysis in biological systems. For instance, Kist, Termignoni, and Grieneisen in 1994 developed a method using capillary zone electrophoresis with a novel laser fluorescence detector, which allowed for the efficient separation of Met-Lys-Bradykinin from other peptides (Kist, Termignoni, & Grieneisen, 1994).
Safety And Hazards
In case of inhalation, move the person into fresh air and give artificial respiration if necessary . If it comes into contact with skin, wash off with soap and plenty of water . If it comes into contact with eyes, rinse with pure water for at least 15 minutes . If swallowed, rinse mouth with water and do not induce vomiting .
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H94N18O13S/c1-93-32-25-39(63)50(82)72-40(19-8-9-26-62)51(83)73-41(20-10-27-68-60(64)65)56(88)79-31-14-24-48(79)58(90)78-30-12-22-46(78)54(86)70-35-49(81)71-43(33-37-15-4-2-5-16-37)52(84)76-45(36-80)57(89)77-29-13-23-47(77)55(87)75-44(34-38-17-6-3-7-18-38)53(85)74-42(59(91)92)21-11-28-69-61(66)67/h2-7,15-18,39-48,80H,8-14,19-36,62-63H2,1H3,(H,70,86)(H,71,81)(H,72,82)(H,73,83)(H,74,85)(H,75,87)(H,76,84)(H,91,92)(H4,64,65,68)(H4,66,67,69)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXPFNXUSFJJEI-BHEJXMHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H94N18O13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20203536 | |
| Record name | Bradykinin, met-lys- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20203536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1319.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Met-lys-bradykinin | |
CAS RN |
550-19-6 | |
| Record name | Bradykinin, met-lys- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bradykinin, met-lys- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20203536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



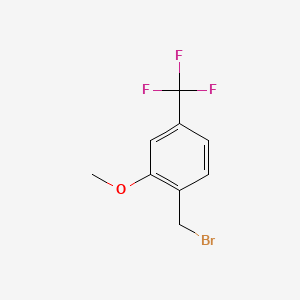
![Benzyl 5-amino-4-[(tert-butoxycarbonyl)amino]-5-oxopentanoate](/img/structure/B1587459.png)
